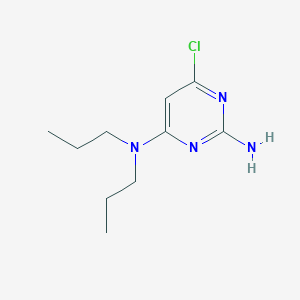![molecular formula C13H12N4O2S B3001865 6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108716-19-2](/img/structure/B3001865.png)
6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H12N4O2S and its molecular weight is 288.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Development
Research has focused on the synthesis of various novel heterocyclic compounds, which include derivatives of pyrazolo[1,5-a]pyrazine. These efforts are aimed at exploring the potential pharmacological activities of these compounds. For instance, El‐Dean et al. (2018) synthesized a series of novel heterocycles, including furopyrazolopyrazine derivatives, by reacting specific compounds with α-halocarbonyl compounds and other reagents, indicating a broad potential for chemical diversity in this domain (El‐Dean et al., 2018).
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxicity and potential anticancer properties of pyrazolo[1,5-a]pyrazine derivatives. Hassan et al. (2014) synthesized 5-amino-N-aryl-pyrazoles and pyrazolo[1,5-a]pyrimidine derivatives, which were then screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014). Abdellatif et al. (2014) also synthesized novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, which revealed antitumor activity on the MCF-7 human breast adenocarcinoma cell line, highlighting the compound's potential in cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal applications of pyrazolo[1,5-a]pyrazine derivatives has been conducted. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, some of which exhibited notable in vitro antimicrobial activities (Gad-Elkareem et al., 2011). Othman and Hussein (2020) synthesized pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, with certain compounds showing significant antimicrobial activity, particularly against specific bacterial and fungal strains (Othman & Hussein, 2020).
Analgesic and Anti-Inflammatory Activities
The analgesic and anti-inflammatory properties of pyrazolo[1,5-a]pyrazine derivatives have been a subject of study. More et al. (2022) reported on the synthesis of pyrazolo[3,4-c]pyrazole derivatives which exhibited these pharmacological activities, indicating the potential of such compounds in pain and inflammation management (More et al., 2022).
Anti-HIV Activity
Investigations into the anti-HIV properties of pyrazolo[1,5-a]pyrazine derivatives have been conducted. Savant et al. (2018) synthesized a series of novel pyrazolopyridones, some of which demonstrated moderate to potent anti-HIV activity, suggesting a potential avenue for HIV treatment research (Savant et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.
Propriétés
IUPAC Name |
6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-7-17-11(13(19)15-8)5-10(16-17)12(18)14-6-9-3-2-4-20-9/h2-5,7H,6H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNMAAPSZVJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CS3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[3'-(3,4-Dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine](/img/structure/B3001782.png)
![ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B3001784.png)
![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)
![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3001791.png)
![2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide](/img/structure/B3001792.png)
![3,4,5,6-tetrachloro-N-[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B3001793.png)
![N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine](/img/structure/B3001794.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)
![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)

